molecular formula C14H12ClNO3 B2806011 2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid CAS No. 866152-57-0

2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid

Cat. No. B2806011
CAS RN: 866152-57-0
M. Wt: 277.7
InChI Key: FVXHWXOFTWVFCO-UHFFFAOYSA-N
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Description

2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid, also known as 2-CPD, is an organic compound belonging to the class of pyrrolidine derivatives. It is a colorless solid with a molecular weight of 287.72 g/mol and a melting point of 200-202 °C. 2-CPD is a synthetic compound that is widely used in scientific research and laboratory experiments.

Scientific Research Applications

Indole Derivatives and Alkaloids

Indoles are significant heterocyclic compounds found in natural products and drugs. They play a crucial role in cell biology and have garnered attention for their biological activity. Specifically, indole derivatives derived from “2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid” have shown promise in various areas:

Molecular Simulation and Antipromastigote Activity

A molecular simulation study highlighted the potent in vitro antipromastigote activity of compound 13 (a derivative of our acid). It exhibited a desirable fitting pattern in the LmPTR1 pocket, characterized by lower binding free energy .

α-Glucosidase Inhibition

Quinazolinone derivatives, including those derived from “2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid,” have demonstrated α-glucosidase inhibitory activity. For instance, 2-(4-chlorophenyl)-quinazolin-4(3H)-one exhibited significant inhibition with an IC50 value .

properties

IUPAC Name

2-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c1-8-7-12(13(17)14(18)19)9(2)16(8)11-5-3-10(15)4-6-11/h3-7H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXHWXOFTWVFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid

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